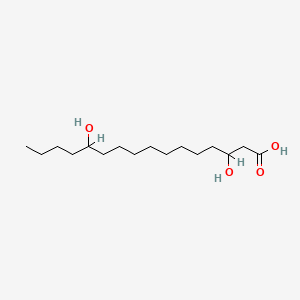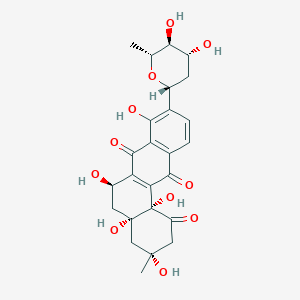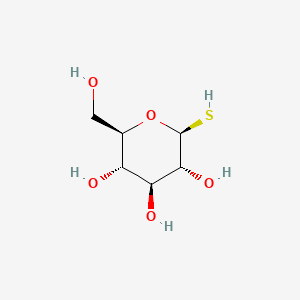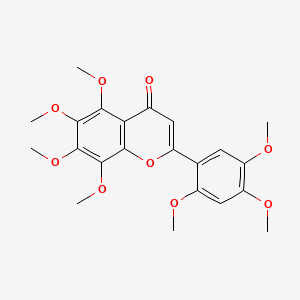
3,12-Dihydroxyhexadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,12-dihydroxy palmitic acid is a long-chain fatty acid.
Scientific Research Applications
Occurrence in Plant Cutins and Suberins
3,12-Dihydroxyhexadecanoic acid is found in the cutin and suberin hydrolysates of plants. It primarily occurs as a mixture of positional isomers, including 10,16-, 9,16-, 8,16-, and 7,16-isomers, with 10,16- and 9,16- being the most common. These isomers are relevant to the biosynthesis of cutin and suberin in plants (Holloway & Deas, 1971).
Potential Antineoplastic Properties
Research indicates that 3,12-dihydroxyhexadecanoic acid, along with other dihydroxy-fatty acids, might have potential in antineoplastic (anti-tumor) applications. This is based on the synthesis and biological evaluation of these acids, which began with the study of naturally occurring glycosides known for antitumor activity (Piatak & Tang, 1985).
Role in Synthesis of Aliphatic Polyesters
The acid has been isolated from tomato cuticle as a main monomer, used to synthesize various monomers and polymers. These substances have applications in creating chemicals and bio-polyesters, valued for their physical properties, non-toxicity, and abundance (Arrieta-Báez et al., 2011).
In Vitro Synthesis Using Recombinant E. Coli
Recombinant E. coli has been used for the in vitro production of dihydroxyhexadecanoic acids like 9,10-dihydroxyhexadecanoic acid. This demonstrates the feasibility of using bacterial systems for the synthesis of complex fatty acids, which can have various industrial applications (Kaprakkaden et al., 2017).
Environmental Applications
Cutin-derived reaction products, including dihydroxyhexadecanoic acids, have been identified as markers for different plant sources in natural environments. These acids are significant in geochemical studies for distinguishing between various types of vegetation and understanding environmental processes (Goni & Hedges, 1990).
properties
CAS RN |
66675-73-8 |
|---|---|
Product Name |
3,12-Dihydroxyhexadecanoic acid |
Molecular Formula |
C16H32O4 |
Molecular Weight |
288.42 g/mol |
IUPAC Name |
3,12-dihydroxyhexadecanoic acid |
InChI |
InChI=1S/C16H32O4/c1-2-3-10-14(17)11-8-6-4-5-7-9-12-15(18)13-16(19)20/h14-15,17-18H,2-13H2,1H3,(H,19,20) |
InChI Key |
FEIUPFRYFFTGFY-UHFFFAOYSA-N |
SMILES |
CCCCC(CCCCCCCCC(CC(=O)O)O)O |
Canonical SMILES |
CCCCC(CCCCCCCCC(CC(=O)O)O)O |
synonyms |
3,12-dihydroxyhexadecanoic acid 3,12-dihydroxypalmitic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-[(Z)-2-(2,5-dimethoxyphenyl)ethenyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1205353.png)
![1-[[(5-Hex-1-ynyl-2-furanyl)-oxomethyl]amino]-3-phenylurea](/img/structure/B1205356.png)






